i-Inositol-d1

Description

Historical Development and Significance of Inositol (B14025) in Biological Systems

The journey of inositol research began over a century and a half ago. nih.govresearchgate.net myo-Inositol, the most common and biologically significant isomer, was first isolated from muscle tissue in the mid-19th century. nih.govwikipedia.org Initially mistaken for a vitamin and sometimes referred to as vitamin B8, it was later discovered that humans can synthesize inositol, primarily in the kidneys. wikipedia.orgnih.gov

The true significance of inositol in biological systems became apparent with the discovery of its role as a fundamental component of cell membranes in the form of phosphatidylinositol (PI) and its phosphorylated derivatives. patsnap.comeuropeanreview.org These molecules are not merely structural lipids but are central to cellular signaling. patsnap.comontosight.ai A pivotal breakthrough was the elucidation of the phosphoinositide signaling pathway, where the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnumberanalytics.comwikipedia.org

IP3, a water-soluble molecule, diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+). numberanalytics.comwikipedia.org This mobilization of intracellular calcium is a ubiquitous signaling mechanism that governs a vast array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. patsnap.comnumberanalytics.com The discovery of IP3's role as a second messenger revolutionized our understanding of how cells respond to external stimuli like hormones and growth factors. nih.govcaymanchem.com

The functions of inositol and its derivatives are diverse and critical for cellular health. They are involved in:

Signal Transduction: Acting as precursors for second messengers like IP3 and DAG. ontosight.ainumberanalytics.comwikipedia.org

Membrane Structure: As a key component of phosphatidylinositols. patsnap.comeuropeanreview.org

Insulin (B600854) Signaling: Inositol phosphoglycans are thought to act as second messengers for insulin. nih.govdrugbank.com

Nerve Function: The brain maintains high concentrations of myo-inositol, which is crucial for neurotransmitter signaling. wikipedia.orgdrugbank.com

The following table summarizes key milestones in the discovery and understanding of inositol's biological roles:

| Year | Discovery/Milestone | Significance |

| 1850 | myo-Inositol first isolated from muscle. wikipedia.org | Marked the beginning of inositol research. |

| 1887 | The cyclohexanol (B46403) structure of inositol was established. nih.gov | Provided the chemical foundation for understanding its function. |

| 1940s | Inositol identified as a component of membrane lipids (phosphatidylinositol). researchgate.net | Revealed its structural role in cells. |

| 1980s | Discovery of inositol 1,4,5-trisphosphate (IP3) as a second messenger that mobilizes intracellular calcium. nih.govwikipedia.org | A paradigm shift in understanding cellular signaling. |

Evolution of Stable Isotope Labeling Techniques for Inositol Derivatives in Research

The advent of stable isotope labeling has provided researchers with powerful tools to trace the metabolic fate of molecules and quantify their presence in complex biological samples. symeres.comhwb.gov.in Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safer and more versatile for a wider range of studies, including those in humans. chempep.com

The core principle of stable isotope labeling is to replace one or more atoms in a molecule with their heavier, stable isotopes. wikipedia.org This "labeled" molecule is chemically identical to its unlabeled counterpart but can be distinguished by analytical techniques that are sensitive to mass differences, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comwikipedia.org

The evolution of these techniques can be broadly categorized as follows:

Early Applications: Initially, stable isotopes were used as tracers to elucidate metabolic pathways. nih.gov By feeding cells or organisms with labeled precursors, scientists could track the incorporation of the isotope into various metabolites, thereby mapping out biochemical reactions.

Quantitative Analysis with Isotope Dilution Mass Spectrometry: A significant advancement was the use of stable isotope-labeled compounds as internal standards for quantitative analysis. symeres.comnih.gov In this method, a known amount of the labeled compound is added to a biological sample. The ratio of the unlabeled (endogenous) to the labeled compound is then measured by MS, allowing for highly accurate and precise quantification of the endogenous molecule.

Metabolic Flux Analysis (MFA): More recently, stable isotope labeling has been combined with sophisticated computational modeling to perform metabolic flux analysis. wikipedia.org MFA allows researchers to determine the rates of metabolic reactions within a cell, providing a dynamic view of cellular metabolism. wikipedia.org

Advanced MS and NMR Techniques: The development of high-resolution mass spectrometry and advanced NMR techniques has further enhanced the utility of stable isotope labeling. hwb.gov.innih.gov These technologies enable the detection and quantification of labeled molecules with greater sensitivity and specificity.

Deuterium labeling, in particular, has become a cornerstone of drug metabolism and pharmacokinetic studies. clearsynth.comsymeres.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. symeres.comresearchgate.net This effect can be exploited to study reaction mechanisms and to develop "heavy" drugs with improved metabolic stability. researchgate.net

Academic Research Trajectory of i-Inositol-d1 and its Analogs

The synthesis and application of deuterated inositols, including this compound (myo-Inositol-d1), represent a specialized area within the broader field of stable isotope labeling. medchemexpress.commedchemexpress.com These labeled compounds serve as invaluable probes for studying the intricate pathways of inositol metabolism and signaling.

Early research focused on the chemical synthesis of deuterated inositols. For instance, a method for synthesizing deuterated myo-inositol involved the base-catalyzed exchange of hydrogens for deuterium in inosose-2, followed by reduction. nih.gov More recent synthetic strategies have been developed to produce a variety of deuterated phosphatidylinositol phosphate (B84403) (PtdInsP) derivatives, which are crucial for studying the roles of these signaling lipids. nih.govresearchgate.net

The primary application of this compound and its analogs in academic research is as internal standards for mass spectrometry-based quantification of endogenous inositols and their phosphorylated derivatives. nih.govportlandpress.com This has been instrumental in a variety of studies, including:

Quantifying Inositol Levels in Biological Samples: Researchers have used deuterated myo-inositol as an internal standard to accurately measure the concentration of myo-inositol in human plasma, urine, and erythrocytes. nih.gov

Investigating Phosphatidylinositol Synthesis and Remodeling: By using 6-deuteriated-myo-inositol (myo-d6-inositol), researchers have been able to trace the synthesis of new phosphatidylinositol (PtdIns) molecules in mouse tissues and cultured cells. portlandpress.com These studies have provided insights into the mechanisms that regulate the specific fatty acid composition of PtdIns. portlandpress.com

Probing Cell Wall Synthesis: In plant biology, per-C-deuterated myo-inositol has been used to study the synthesis of cell wall components in germinating beans. oup.comnih.gov This research demonstrated that the deuterium label was selectively incorporated into specific sugar residues, confirming the role of the myo-inositol oxidation pathway in their formation. oup.comnih.gov

Developing Cellular Probes: Deuterated PtdInsP derivatives have been developed as probes to quantify the levels of these important signaling molecules within cells. nih.gov These probes can be introduced into cells, and their uptake and metabolism can be tracked by mass spectrometry, providing a powerful tool to study PtdInsP dynamics in health and disease. nih.gov

The following table highlights some key research applications of deuterated inositols:

| Research Area | Deuterated Inositol Used | Key Findings |

| Human Metabolomics | Deuterated myo-inositol | Enabled accurate quantification of myo-inositol in human fluids and cells. nih.gov |

| Lipid Metabolism | 6-deuteriated-myo-inositol | Revealed that PtdIns is initially synthesized with a wide range of fatty acid compositions before being remodeled. portlandpress.com |

| Plant Biology | Per-C-deuterated myo-inositol | Confirmed the exclusive role of the myo-inositol oxidation pathway in the formation of specific cell wall sugars. oup.comnih.gov |

| Cellular Signaling | Deuterated PtdIns4P and PtdIns5P | Demonstrated their utility as probes for quantifying endogenous phosphoinositides in a cellular context. nih.gov |

The ongoing development of synthetic methods for producing a wider range of deuterated inositol analogs, coupled with advancements in analytical instrumentation, promises to further expand the applications of these powerful biochemical probes. nih.govresearchgate.net

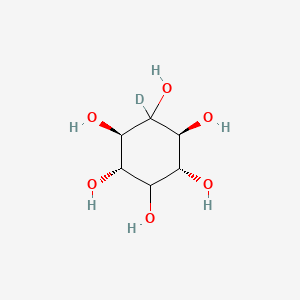

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(2R,3S,5R,6S)-1-deuteriocyclohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H/t1-,2-,3?,4?,5-,6-/i1D/t1?,2-,3+,4+,5-,6? |

InChI Key |

CDAISMWEOUEBRE-JYFVEYRASA-N |

Isomeric SMILES |

[2H]C1([C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)O |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Considerations for I Inositol D1

Chemical Synthesis Strategies for Deuterated myo-Inositol

The generation of i-Inositol-d1 hinges on synthetic methodologies that can selectively replace a single hydrogen atom with a deuterium (B1214612) atom on the myo-inositol scaffold. This is a non-trivial synthetic challenge due to the presence of six hydroxyl groups and multiple stereocenters.

Enzymatic Desymmetrization Approaches

Enzymatic desymmetrization of the meso compound myo-inositol is a cornerstone strategy for the preparation of chiral inositol (B14025) derivatives, which can then serve as precursors for deuterated analogues. jove.com This approach leverages the high stereoselectivity of enzymes to differentiate between enantiotopic positions in the prochiral myo-inositol molecule.

One prominent method involves the use of lipases for enantioselective acylation, which can provide access to optically active, protected inositols. While direct enzymatic deuteration is not a common strategy, the chiral intermediates produced through enzymatic desymmetrization are invaluable for subsequent chemical steps where deuterium can be introduced in a stereocontrolled manner.

Protected Inositol Derivative Syntheses for Deuterium Incorporation

The synthesis of this compound often necessitates the use of protecting groups to mask the reactive hydroxyl moieties and direct the deuterium incorporation to a specific position. The strategic protection and deprotection of myo-inositol's hydroxyl groups are critical for achieving the desired regioselectivity.

A common approach begins with the formation of orthoesters of myo-inositol, such as myo-inositol 1,3,5-orthoformate. These derivatives selectively protect the 1, 3, and 5-hydroxyl groups, leaving the 2, 4, and 6-hydroxyls available for further modification. Subsequent reactions can then be carried out to introduce deuterium at one of the unprotected positions before the removal of the protecting groups to yield the final this compound.

The following table outlines a general synthetic sequence for the preparation of a protected inositol derivative suitable for deuteration:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Orthoester Formation | myo-Inositol, triethyl orthoformate, p-toluenesulfonic acid (catalyst), DMF, reflux | myo-Inositol 1,3,5-orthoformate |

| 2 | Selective Protection | Protected orthoformate, protecting group reagent (e.g., benzyl bromide, NaH) | Selectively protected myo-inositol orthoformate |

| 3 | Deuterium Incorporation | Protected inositol derivative, deuterating agent (e.g., LiAlD4, D2O with catalyst) | Deuterated protected inositol derivative |

| 4 | Deprotection | Deuterated protected inositol derivative, deprotection conditions (e.g., hydrogenolysis for benzyl groups, acid hydrolysis for orthoester) | This compound |

Regio- and Stereoselective Deuterium Incorporation Strategies

Achieving regio- and stereoselective deuterium incorporation is the most critical step in the synthesis of this compound. One effective strategy involves the regioselective opening of myo-inositol orthoesters. hmdb.canih.govnih.gov For instance, acid-catalyzed hydrolysis of myo-inositol 1,3,5-orthoesters can lead to the formation of a 2-O-acyl myo-inositol product through a dioxolanylium ion intermediate. hmdb.canih.govnih.gov If this reaction is conducted in the presence of a deuterated acid, deuterium can be incorporated at a specific position. hmdb.canih.gov

Another approach involves the selective oxidation of a protected myo-inositol derivative to an inosose (a ketone derivative of inositol), followed by stereoselective reduction with a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). The stereochemistry of the resulting deuterated hydroxyl group is dictated by the steric hindrance around the ketone and the nature of the reducing agent.

Purification and Spectroscopic Characterization of Synthetic this compound

Following the synthesis, the purification of this compound from the reaction mixture and the confirmation of its structure and isotopic purity are paramount.

The purification of this compound and its intermediates is typically achieved using chromatographic techniques. Column chromatography on silica gel is a common method for separating the desired product from starting materials, reagents, and byproducts. For more challenging separations, especially of closely related stereoisomers, High-Performance Liquid Chromatography (HPLC) can be employed.

Spectroscopic methods are indispensable for the structural elucidation and confirmation of deuterium incorporation in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum of this compound will be very similar to that of unlabeled myo-inositol, but with the absence of a signal corresponding to the proton that has been replaced by deuterium. The coupling patterns of the adjacent protons will also be altered, providing clear evidence of the position of deuteration.

²H NMR: ²H NMR spectroscopy can directly detect the deuterium nucleus, providing a definitive confirmation of its presence and location in the molecule.

¹³C NMR: The ¹³C NMR spectrum will show a characteristic isotopic shift for the carbon atom bonded to the deuterium. Furthermore, the C-D coupling can be observed, which further confirms the site of deuteration.

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight of this compound and confirming the incorporation of a single deuterium atom. The molecular ion peak in the mass spectrum of this compound will be shifted by one mass unit compared to that of unlabeled myo-inositol. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the elemental composition of the deuterated compound.

The following table summarizes the expected spectroscopic data for this compound:

| Technique | Expected Observation |

| ¹H NMR | Disappearance of one proton signal and changes in the coupling patterns of neighboring protons. |

| ²H NMR | Presence of a signal corresponding to the deuterium nucleus. |

| ¹³C NMR | Isotopic shift and C-D coupling for the deuterated carbon. |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to C6H11DO6. |

Advanced Analytical Methodologies Leveraging I Inositol D1

Quantitative Mass Spectrometry Applications

The unique properties of i-Inositol-d1 make it particularly well-suited for mass spectrometry-based quantitative analysis.

Isotope Dilution Mass Spectrometry (IDMS) as an Internal Standard for Inositol (B14025) Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the precise quantification of compounds in complex mixtures. In this method, a known amount of an isotopically labeled version of the analyte, such as this compound or other deuterated inositols like hexadeutero-myo-inositol, is added to the sample as an internal standard. nih.govmedchemexpress.com Because the internal standard is chemically identical to the analyte (unlabeled inositol), it experiences the same effects during sample preparation and analysis, including extraction efficiency, ionization suppression or enhancement in the mass spectrometer source, and fragmentation. nih.gov By measuring the ratio of the signal from the natural analyte to the isotopically labeled standard, accurate quantification can be achieved, correcting for variations in sample processing and instrument response. nih.govcaymanchem.com This approach has been successfully applied to determine the mass of individual inositol phosphates in biological samples like isolated adult canine cardiac myocytes. nih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Inositol and its Derivatives

The development of robust and validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods is crucial for the reliable measurement of inositol and its derivatives in various biological and commercial matrices. nih.govcapes.gov.brresearchgate.netnih.gov These methods often employ this compound or other deuterated analogs as internal standards to ensure accuracy and precision. nih.gov For instance, a rapid LC-MS/MS method was developed to quantify myo-inositol in infant formulas, demonstrating good recovery (98.07-98.43%) and relative standard deviation (1.93-2.74%). nih.govresearchgate.net Another validated LC-MS/MS procedure was established for quantifying endogenous myo-inositol in rat brain tissue homogenates, showing the method to be selective, precise, and accurate over a linear range of 0.100-100 µg/mL. capes.gov.brnih.gov Furthermore, LC-MS/MS methods have been developed to separate and quantify myo-inositol and chiro-inositol in human urine, which can serve as biomarkers for insulin (B600854) resistance. researchgate.net The use of tandem mass spectrometry allows for selective detection and can distinguish inositol from isobaric compounds like hexose (B10828440) monosaccharides that might co-elute during chromatography. nih.gov

Interactive Table: Validation Parameters of an LC-MS/MS Method for Myo-Inositol Quantification in Infant Formula

| Parameter | Value |

| Limit of Detection (LOD) | 0.05 mg/L |

| Limit of Quantitation (LOQ) | 0.17 mg/L |

| Method Detection Limit (MDL) | 17 mg/kg |

| Recovery | 98.07-98.43% |

| Relative Standard Deviation (RSD) | 1.93-2.74% |

This table summarizes the key validation parameters from a study on a rapid analytical method for myo-inositol in infant formula, showcasing the method's sensitivity and reliability. nih.gov

High-Resolution Mass Spectrometry for Metabolite Characterization in Deuterated Studies

High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and resolving power, making it an invaluable tool for characterizing metabolites in studies involving deuterated compounds like this compound. researchgate.netnih.gov HRMS can distinguish between isobaric ions—ions with the same nominal mass-to-charge ratio—which is a common challenge in metabolomics. For example, glucose and inositol are isomers and can be difficult to differentiate using standard mass spectrometry. However, techniques like hydrogen-deuterium exchange (HDX) coupled with HRMS can separate these compounds based on the number of exchangeable hydrogens. researchgate.net In deuterated studies, HRMS can precisely determine the mass shift introduced by the deuterium (B1214612) labels, confirming the successful incorporation of the label into metabolites. rsc.orgrsc.org This capability is crucial for tracing metabolic pathways and understanding the fate of labeled precursors. The fragmentation patterns observed in HRMS/MS experiments provide detailed structural information, aiding in the identification of unknown metabolites and their labeled positions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Deuterated Inositols

NMR spectroscopy is a powerful technique for structural elucidation and metabolic studies, and its capabilities are significantly enhanced when used with isotopically labeled compounds like deuterated inositols.

¹H and ¹³C NMR for Structural Elucidation of Inositol Derivatives and Labeled Metabolites

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for determining the structure of organic molecules, including inositol and its derivatives. acs.org In studies involving deuterated inositols, the absence or alteration of specific signals in the ¹H NMR spectrum can confirm the position of deuterium labeling. rsc.orgrsc.org For example, the synthesis of D6-myo-inositol results in the loss of ¹H NMR signals corresponding to the myo-inositol headgroup protons. rsc.orgrsc.org ¹³C NMR provides information about the carbon skeleton of the molecule. When combined with ¹H NMR, and often two-dimensional NMR techniques like HMQC (Heteronuclear Single Quantum Coherence), a complete structural assignment can be made. nih.govucl.ac.uk This is particularly useful for identifying the structure of novel inositol derivatives or metabolites formed in labeling experiments. nih.govresearchgate.net The use of stable isotopes like ¹³C in conjunction with deuterium can provide complementary information for unambiguous structural elucidation. nih.govacs.org

Application in Metabolic Labeling Experiments and Pathway Tracing (e.g., ¹³C-labeling studies complemented by deuterium)

Metabolic labeling with stable isotopes is a fundamental approach to trace the flow of atoms through metabolic pathways. nih.gov Deuterated inositols, such as this compound, can be introduced into cell cultures or organisms to follow their metabolic fate. isotope.comcore.ac.uk The incorporation of deuterium into downstream metabolites can be monitored by mass spectrometry or NMR. acs.org These studies are often complemented by ¹³C-labeling experiments. nih.govucl.ac.ukacs.org By providing cells with ¹³C-labeled precursors like [¹³C₆]myo-inositol, researchers can track the carbon backbone through various metabolic transformations. nih.govnih.govucl.ac.ukresearchgate.net The resulting ¹³C-labeled inositol phosphates and other metabolites can be detected and quantified using NMR and mass spectrometry, providing insights into enzyme activities and metabolic fluxes. nih.govucl.ac.ukresearchgate.net The combined use of deuterium and ¹³C labeling offers a powerful strategy for comprehensive pathway analysis, allowing for the differentiation of metabolic routes and the identification of novel metabolic products. acs.orgacs.org

Interactive Table: NMR Applications in Inositol Research

| NMR Technique | Application | Key Findings/Benefits |

| ¹H NMR | Structural elucidation of deuterated inositols | Confirms position of deuterium by observing signal disappearance. rsc.orgrsc.org |

| ¹³C NMR | Characterization of carbon skeleton | Provides information on the carbon framework of inositol and its metabolites. nih.govucl.ac.ukresearchgate.net |

| 2D NMR (e.g., HMQC) | Detailed structural assignment | Correlates proton and carbon signals for unambiguous identification. nih.govucl.ac.uk |

| ¹³C-Labeling with NMR | Metabolic pathway tracing | Monitors the conversion of labeled inositol into various inositol phosphates in real-time. nih.govucl.ac.uk |

This table highlights the utility of different NMR techniques in studying deuterated and ¹³C-labeled inositols, from basic structural confirmation to complex metabolic pathway analysis.

Chromatographic Separation Techniques for Inositol and its Phosphates in Research Extracts

The accurate quantification of inositol and its phosphorylated derivatives in complex biological matrices is crucial for understanding their roles in cellular signaling and metabolism. The co-elution of structurally similar compounds, such as inositol stereoisomers and hexose sugars, presents a significant analytical challenge. nih.gov To overcome this, chromatographic separation techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are often coupled with mass spectrometry (MS). The use of a stable isotope-labeled internal standard, such as this compound (or more commonly, its hexadeuterated form, myo-inositol-d6), is a cornerstone of these advanced analytical methodologies, ensuring high precision and accuracy by correcting for variations during sample preparation and analysis. oup.comnih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS methods are favored for their ability to analyze inositol and its phosphates directly from biological extracts with minimal sample preparation and without the need for chemical derivatization. nih.gov This approach offers high sensitivity and selectivity, allowing for the separation and quantification of different inositol isomers and their distinction from other hexoses. nih.gov

One robust HPLC-MS/MS method utilizes a lead-form resin-based column, which effectively separates myo-inositol from other stereoisomers and common monosaccharides like glucose, galactose, mannose, and fructose. nih.gov The separation is critical because co-eluting compounds, especially glucose, can suppress the ionization of myo-inositol, leading to inaccurate quantification. nih.gov The use of a deuterated internal standard, such as [²H₆]-myo-inositol, is integral to this method. nih.gov The standard is added to samples at a known concentration, and its signal is used to normalize the signal of the endogenous analyte, correcting for any sample loss during processing or fluctuations in MS signal intensity. nih.govoup.com

In a typical application, the analysis is performed in negative ion mode, where myo-inositol and its deuterated standard are detected as deprotonated molecules. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and a characteristic fragment ion for both the analyte and the internal standard. nih.gov For instance, the transition for myo-inositol might be m/z 179.3 → 86.9, while for [²H₆]-myo-inositol, it would be m/z 185.3 → 88.9. nih.gov This specificity allows for clear differentiation even when chromatographic separation is incomplete. nih.gov

Research Findings from HPLC-MS/MS Analysis

A study employing this technique successfully quantified myo-inositol in human urine and plasma. The method demonstrated excellent linearity and reproducibility, with a coefficient of linear correlation (r²) greater than 0.996 in both aqueous solutions and urine matrices. nih.gov The inter- and intra-assay coefficients of variation were low, at 2.3% and 1.1% for standard solutions, and 3.5% and 3.6% for urine samples, respectively, highlighting the method's precision. nih.gov The retention time for myo-inositol was significantly different from that of glucose, ensuring that the high physiological concentrations of glucose in samples did not interfere with the analysis. nih.gov

Table 1: HPLC-MS/MS Parameters for Myo-Inositol Analysis

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | SUPELCOGEL Pb (300 x 7.8 mm; 5 µm) |

| Mobile Phase | 95% dH₂O : 5% Acetonitrile (Isocratic) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 60 °C |

| Injection Volume | 40 µL |

| Retention Time (myo-inositol) | ~26 minutes |

| Retention Time (glucose) | ~13 minutes |

| Mass Spectrometry | |

| Ionization Mode | Negative Ion Electrospray (ESI) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (myo-inositol) | m/z 178.8 |

| Product Ion (myo-inositol) | m/z 86.4 |

| Precursor Ion ([²H₆]-myo-inositol) | m/z 184.9 |

Data sourced from Leung et al. (2011). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is another powerful technique for the quantification of inositol and its phosphates. A key difference from HPLC is that GC-MS requires a derivatization step to increase the volatility of the polar inositol molecules. oup.comnih.gov This is typically achieved by converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, forming, for example, myo-inositol-TMS₆. oup.com

For the analysis of inositol phosphates, the sample is first subjected to strong acid hydrolysis to liberate the inositol from the phosphate (B84403) groups. oup.comnih.gov A deuterated internal standard, such as hexadeutero-myo-inositol, is added before hydrolysis. nih.gov Following hydrolysis, the sample is derivatized and then injected into the GC-MS. oup.com

Quantification is often performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific characteristic fragment ions of the derivatized analyte and the internal standard. oup.comresearchgate.net This method is highly sensitive and robust, with a useful range for quantification. oup.com For the TMS-derivatized myo-inositol, characteristic ions at m/z 305 and 318 are monitored, while the corresponding ions for the deuterated standard are found at m/z 307 and 321. oup.comresearchgate.net The ratio of the peak areas of the analyte ions to the internal standard ions is used to calculate the amount of inositol in the original sample. researchgate.net

Research Findings from GC-MS Analysis

GC-MS methods leveraging deuterated inositol standards have been successfully applied to quantify the myo-inositol content of glycosylphosphatidylinositols (GPIs) and to measure the mass of individual inositol phosphates in biological samples like isolated adult canine cardiac myocytes. oup.comnih.gov The method's sensitivity allows for the detection of picomole levels of inositol. oup.com One of the significant advantages of using a stable isotope-labeled internal standard in GC-MS is its ability to correct for any inefficiencies or variations in both the hydrolysis and derivatization steps, which can be sources of significant error. nih.gov The use of SIM provides the necessary selectivity to distinguish the analyte from other components in the complex sample matrix. oup.com

Table 2: GC-MS Parameters for Myo-Inositol Analysis (as TMS-derivative)

| Parameter | Value |

|---|---|

| Sample Preparation | |

| Hydrolysis | Strong acid hydrolysis |

| Derivatization | Trimethylsilylation (TMS) |

| Gas Chromatography | |

| Column | Capillary Column (e.g., RTX-5MS) |

| Temperature Program | Initial 80°C, ramp at 15°C/min to 250°C (hold 5 min) |

| Carrier Gas | Helium |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Analysis Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (myo-inositol-TMS₆) | m/z 305, 318 |

Data synthesized from Ferguson (1993) and other related GC-MS methodologies. oup.comresearchgate.net

Mechanistic and Pathway Elucidation Studies Utilizing I Inositol D1

Investigations into Inositol (B14025) Phosphate (B84403) Metabolism and Dynamics

Inositol and its phosphorylated derivatives, the inositol phosphates (InsPs), are central to a vast array of cellular processes, from signal transduction to metabolic regulation. The complexity of the inositol phosphate network, with its numerous isomers and phosphorylation states, necessitates the use of advanced techniques to unravel its dynamics. Isotopic labeling with tracers like i-Inositol-d1 has been instrumental in these efforts, providing insights into the synthesis, interconversion, and degradation of these vital signaling molecules. The standard approach involves introducing the radiolabeled inositol tracer into the system and allowing it to reach metabolic equilibrium, after which the labeled inositol phosphates can be extracted and analyzed. nih.gov

The interconversion of different inositol phosphate isomers is a key feature of inositol metabolism, allowing for the generation of a diverse array of signaling molecules from a common precursor. Tracing these pathways is essential for understanding how cells fine-tune their responses to various stimuli. By introducing this compound into cell cultures or model organisms, researchers can track the flow of the deuterium (B1214612) label through the various enzymatic steps of the inositol phosphate cascade.

Studies utilizing isotopically labeled myo-inositol have been pivotal in mapping these interconversion pathways. For instance, the conversion of myo-inositol to D-chiro-inositol, another biologically important isomer, can be monitored by tracking the fate of the labeled precursor. unimore.it Similarly, the synthesis of various inositol polyphosphates, such as inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6), from myo-inositol can be followed. The use of deuterated myo-inositol has been successfully applied to trace the biosynthesis of cell wall components in plants, demonstrating the utility of this approach in following complex metabolic routes. nih.gov

The general workflow for such tracing studies involves supplementing cell culture media with the labeled inositol, followed by extraction of metabolites at various time points. researchgate.net Analysis by techniques like capillary electrophoresis-mass spectrometry (CE-MS) or NMR spectroscopy allows for the identification and quantification of the labeled downstream products, providing a dynamic view of the interconversion pathways. uni-freiburg.debiorxiv.org

Inositol pyrophosphates (PP-InsPs), such as InsP7 and InsP8, are highly energetic signaling molecules that play crucial roles in cellular homeostasis and stress responses. frontiersin.org The synthesis and turnover of these molecules are tightly regulated by specific kinases and phosphatases. nih.govnih.gov Understanding the dynamics of this regulation is critical for deciphering their signaling functions.

This compound can be employed to study the synthesis and turnover of inositol pyrophosphates. Once this compound is taken up by cells and converted to labeled InsP6, the subsequent phosphorylation to labeled InsP7 and InsP8 by inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks) can be monitored. rsc.orgresearchgate.net This allows for the determination of the rates of synthesis and the steady-state levels of these important signaling molecules.

Furthermore, the turnover of inositol pyrophosphates can be assessed by pulse-chase experiments using this compound. After labeling the cellular pool of inositol pyrophosphates, the cells are transferred to a medium containing unlabeled inositol, and the decay of the labeled species is monitored over time. This provides valuable information on the activity of the phosphatases responsible for their degradation. nih.gov The use of stable isotope-labeled precursors like [13C6]myo-inositol has already been shown to be effective in monitoring the in vitro activity of IP6Ks and analyzing cellular pools of InsPs and PP-InsPs. rsc.org

Deuterated Inositol as a Tracer in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov The use of stable isotope tracers, such as this compound, is a cornerstone of MFA, enabling the precise determination of intracellular metabolic fluxes. d-nb.infoisotope.com By tracking the incorporation of the isotope label into various metabolites, MFA can provide a detailed snapshot of the metabolic state of a cell.

The quantification of intracellular fluxes provides a functional readout of the metabolic network, offering insights that cannot be obtained from static measurements of metabolite concentrations alone. In the context of inositol metabolism, this compound can be used to quantify the fluxes through various branches of the pathway.

For example, the flux of myo-inositol into the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives (phosphoinositides) can be determined by measuring the rate of incorporation of the deuterium label into these lipids. nih.gov Similarly, the flux through the myo-inositol oxygenase (MIOX) pathway, which catabolizes myo-inositol, can be quantified. nih.gov This information is crucial for understanding how cells allocate their inositol resources under different physiological conditions. Isotope tracing has been widely used to investigate metabolic fluxes in various cancer cell lines, providing valuable data on their altered metabolic states. d-nb.infonih.govnih.govmdpi.com

Metabolic reprogramming is a hallmark of many diseases, including cancer, where cells alter their metabolic pathways to support rapid proliferation and survival. nih.gov Inositol metabolism is often dysregulated in cancer, and understanding these changes can provide new therapeutic targets. oncotarget.commdpi.com The use of this compound in MFA can help to elucidate the specific metabolic shifts that occur in diseased cells.

For example, studies have shown that some cancer cells exhibit altered inositol phosphate signaling and metabolism. oncotarget.complos.org By using this compound as a tracer, it is possible to quantify the changes in flux through different inositol-related pathways in cancer cells compared to their normal counterparts. This can reveal dependencies on specific pathways for growth and survival, which could be exploited for therapeutic intervention. The broader field of metabolic flux analysis has been instrumental in identifying metabolic reprogramming in various cancers, highlighting the potential of this approach. fu-berlin.denih.gov

Elucidation of Inositol-Mediated Signal Transduction Pathways

Inositol-mediated signal transduction is a fundamental mechanism by which cells respond to a wide range of extracellular signals. physiology.org The binding of hormones, neurotransmitters, and growth factors to their receptors often triggers the production of inositol-1,4,5-trisphosphate (InsP3), a key second messenger that mobilizes intracellular calcium. annualreviews.org The subsequent metabolism of InsP3 generates a cascade of other inositol phosphates, each with potential signaling roles.

The use of this compound can aid in the elucidation of these complex signaling pathways. By labeling the cellular inositol pool, researchers can track the stimulus-dependent changes in the levels of specific inositol phosphate isomers. For example, the activation of D1 dopamine (B1211576) receptors has been shown to be coupled to inositol phosphate production. nih.govnih.gov Using a labeled tracer like this compound would allow for a more detailed analysis of the dynamics of this response.

Furthermore, the identification of the protein targets of inositol phosphates is crucial for understanding their signaling functions. nih.gov Labeled inositol phosphates, derived from this compound, can be used as probes in affinity-based proteomics experiments to identify novel binding partners and downstream effectors. This approach can help to connect the changes in inositol phosphate levels to specific cellular responses, providing a more complete picture of inositol-mediated signal transduction.

Probing Phosphoinositide Cycle Dynamics

The phosphoinositide (PI) cycle is a fundamental signaling pathway that governs a multitude of cellular processes, including cell growth, differentiation, and apoptosis. researchgate.net The cycle involves the phosphorylation and dephosphorylation of phosphatidylinositol (PtdIns), a membrane lipid, to generate various phosphoinositide species that act as second messengers. nih.govpsu.eduresearchgate.net The use of this compound has been instrumental in elucidating the kinetics and regulation of this crucial pathway.

By pre-labeling cells with this compound, researchers can track its incorporation into PtdIns and its subsequent conversion to polyphosphoinositides like phosphatidylinositol 4-phosphate (PtdIns4P) and phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). researchgate.net Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes PtdIns(4,5)P2 to generate two key second messengers: inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and diacylglycerol (DAG). nih.govresearchgate.netcam.ac.uk The deuterated Ins(1,4,5)P3 can then be distinguished from the endogenous, unlabeled pool, providing a direct measure of receptor-stimulated PI turnover.

This approach allows for the precise measurement of the rates of synthesis and breakdown of individual phosphoinositides, revealing the dynamic nature of the PI cycle. For instance, studies have shown that despite the continuous activity of PLC during prolonged receptor activation, the levels of PtdIns(4,5)P2 can be regenerated, a process that is dependent on the recycling of myo-inositol from the dephosphorylation of Ins(1,4,5)P3. researchgate.net

The ability to trace the flow of the deuterated inositol moiety through the entire cycle, from its initial incorporation into membrane lipids to its release as a soluble second messenger and subsequent recycling, provides invaluable insights into the regulation and coordination of the enzymes involved. researchgate.net

Studying Receptor-Mediated Inositol Phosphate Accumulation in Cellular Models

The activation of numerous G protein-coupled receptors (GPCRs) and receptor tyrosine kinases leads to the accumulation of inositol phosphates, which are key intracellular second messengers. nih.govnih.gov this compound is a critical tool for quantifying the stimulus-induced production of these signaling molecules.

In a typical experiment, cells are incubated with this compound, allowing it to be incorporated into the cellular phosphoinositide pool. Upon stimulation with an agonist, the newly synthesized, deuterated inositol phosphates can be separated from the pre-existing, non-deuterated pool and quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry. nih.gov This allows for a precise measurement of the receptor-mediated response.

For example, studies using this methodology have compared the kinetics of inositol phosphate accumulation in different cell lines. In 1321N1 astrocytoma cells, muscarinic receptor stimulation leads to a rapid and robust increase in Ins(1,4,5)P3, as well as its metabolites inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) and inositol tetrakisphosphate (InsP4). nih.gov In contrast, in BC3H-1 muscle cells, α1-adrenergic receptor activation results in a more modest and delayed accumulation of Ins(1,4,5)P3 and a much slower production of Ins(1,3,4)P3, with no detectable InsP4. nih.gov These findings highlight that the regulation of inositol phosphate metabolism can vary significantly between different cell types and receptor systems. nih.gov

The use of this compound has also been instrumental in studying the signaling properties of specific receptors in genetically modified systems. For instance, in pancreatic islets from mice lacking the M3-muscarinic receptor, methacholine-stimulated production of [3H]inositol phosphates was completely abolished, confirming that this response is exclusively mediated by this receptor subtype. pnas.org

| Cell Line | Receptor System | Key Findings on Inositol Phosphate Accumulation |

|---|---|---|

| 1321N1 Astrocytoma Cells | Muscarinic Receptors | Rapid increase in Ins(1,4,5)P3, Ins(1,3,4)P3, and InsP4 upon stimulation. nih.gov |

| BC3H-1 Muscle Cells | α1-Adrenergic Receptors | Modest and delayed increase in Ins(1,4,5)P3; slower production of Ins(1,3,4)P3; no detectable InsP4. nih.gov |

| Pancreatic Islets | M3-Muscarinic Receptors | Methacholine-stimulated inositol phosphate production is entirely dependent on the M3 receptor. pnas.org |

Enzymatic Reaction Mechanism Probing with Deuterated Substrates

The use of deuterated substrates like this compound is a cornerstone of mechanistic enzymology. The heavier isotope can influence the rate of bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). Observing a KIE can provide strong evidence for the rate-limiting step of a reaction and offer insights into the transition state structure.

Studies on Inositol Phosphate Kinases and Phosphatases

Inositol phosphate kinases and phosphatases are the enzymes responsible for the interconversion of different inositol phosphate species, thereby controlling their cellular levels and signaling functions. elifesciences.orgmdpi.commdpi.com Deuterated inositol derivatives have been employed to probe the mechanisms of these enzymes.

For instance, studies on 3-phosphoinositide-dependent protein kinase-1 (PDK1) have utilized various inositol phosphate analogs to understand its binding and regulation. embopress.org The crystal structure of the PDK1 pleckstrin homology (PH) domain in complex with inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) revealed key interactions, such as the contact between Arg472 and the phosphate group at the D1 position of the inositol ring. embopress.org While these studies did not specifically use this compound, the principle of using modified inositol substrates to probe enzyme-ligand interactions is well-established.

The substrate specificity of inositol 1,4,5-trisphosphate 3-kinase (IP3K), which phosphorylates Ins(1,4,5)P3 to generate inositol 1,3,4,5-tetrakisphosphate (InsP4), has been explored using structurally modified ligands. nih.gov These studies have revealed a surprising degree of plasticity in the enzyme's active site, allowing it to accommodate and phosphorylate substrates other than its natural one. nih.gov The use of deuterated analogs in such studies could provide further mechanistic details by revealing kinetic isotope effects associated with the phosphorylation step.

Similarly, inositol polyphosphate phosphatases, which terminate Ins(1,4,5)P3 signaling, have been studied using various inositol phosphate analogs. frontiersin.org For example, transgenic plants expressing a human inositol polyphosphate 5-phosphatase exhibit greatly reduced levels of Ins(1,4,5)P3, demonstrating the in vivo activity of this enzyme on its substrate. frontiersin.org

| Enzyme Class | Example Enzyme | Application of Modified Inositol Substrates | Key Mechanistic Insights |

|---|---|---|---|

| Inositol Phosphate Kinases | 3-phosphoinositide-dependent protein kinase-1 (PDK1) | Binding studies with various inositol phosphate analogs. embopress.org | Identified key residues in the PH domain responsible for binding the D1-phosphate of the inositol ring. embopress.org |

| Inositol Phosphate Kinases | Inositol 1,4,5-trisphosphate 3-kinase (IP3K) | Use of structurally-modified ligands to probe substrate specificity. nih.gov | Revealed active site plasticity and the ability to phosphorylate non-natural substrates. nih.gov |

| Inositol Phosphate Phosphatases | Human inositol polyphosphate 5-phosphatase | Expression in transgenic plants to study in vivo activity. frontiersin.org | Demonstrated the enzyme's ability to specifically hydrolyze and reduce cellular levels of Ins(1,4,5)P3. frontiersin.org |

Investigations of Inositol Dehydrogenases and Epimerases

Inositol dehydrogenases (IDHs) catalyze the first step in the catabolism of inositols, oxidizing them to their corresponding keto-inositols. uni-duesseldorf.de Epimerases, on the other hand, interconvert different stereoisomers of inositol, such as the conversion of myo-inositol to D-chiro-inositol. mdpi.comresearchgate.netegoipcos.com

The use of deuterated inositol substrates has been pivotal in studying the mechanisms of these enzymes. For example, in studies of myo-inositol oxygenase (MIOX), a diiron-containing enzyme, the use of a deuterated substrate allowed for the trapping of a key reaction intermediate. nih.gov This provided evidence against a mechanism involving the cleavage of the O-O bond of dioxygen and supported a pathway where the reaction proceeds through a hydroperoxy or gem-diolate intermediate after hydrogen abstraction from the C1 position of myo-inositol. nih.gov

In the context of inositol epimerases, the modification of hydroxyl groups at specific positions of the inositol ring, including the C1 position, has been used to probe the structural requirements for substrate recognition and catalysis. scholaris.ca This approach, combined with the use of deuterated analogs, can help to elucidate the stereochemical course of the epimerization reaction and identify the rate-limiting steps.

Investigations into the multiple IDHs from Corynebacterium glutamicum have revealed distinct substrate specificities for myo-inositol, D-chiro-inositol, and scyllo-inositol. uni-duesseldorf.de While this study did not explicitly use this compound, the detailed kinetic characterization of these enzymes lays the groundwork for future mechanistic studies where deuterated substrates could be used to determine kinetic isotope effects and further dissect the catalytic mechanism of each isozyme.

Integrative Research Applications of I Inositol D1 in Systems Biology

Contribution to Metabolomics Workflows and Biomarker Discovery in Research

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, relies heavily on analytical techniques like mass spectrometry (MS). waters.com A significant challenge in MS-based quantification is achieving high accuracy and reproducibility. I-Inositol-d1, the deuterated form of myo-inositol, serves as an ideal internal standard in these workflows. medchemexpress.com When added to a biological sample, its chemically identical nature to the endogenous myo-inositol ensures it behaves similarly during sample extraction and analysis. However, its slightly higher mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for the accurate quantification of the unlabeled myo-inositol. nih.gov

This precise quantification is critical for biomarker discovery, where subtle changes in metabolite concentrations can signify a disease state or response to therapy. frontiersin.org Altered inositol (B14025) metabolism has been identified as a feature in several pathologies. Metabolomic studies have highlighted myo-inositol as a potential biomarker in conditions ranging from Polycystic Ovarian Syndrome (PCOS) to various cancers and neurological disorders. chdifoundation.orgnih.gov For instance, global metabolic profiling of osteosarcoma cells identified the inositol metabolic pathway as being differentially activated in metastatic cells compared to non-metastatic ones. semanticscholar.org Similarly, studies on diabetic retinopathy and intrahepatic cholestasis of pregnancy have pinpointed inositol metabolism as a key pathway, suggesting its potential for developing diagnostic or prognostic biomarkers. frontiersin.orgfrontiersin.org The use of this compound in research workflows enables the robust and reliable measurement of these metabolic shifts.

Table 1: Selected Studies Identifying Inositol as a Key Metabolite in Disease

| Disease/Condition | Sample Type | Key Finding | Reference(s) |

|---|---|---|---|

| Polycystic Ovarian Syndrome (PCOS) | Serum | Inositol is among the metabolites that distinguish PCOS cases from controls. | nih.gov |

| Osteosarcoma | Cell Lines | Inositol metabolic pathway is differentially activated in highly metastatic cells. | semanticscholar.org |

| Diabetic Retinopathy | Vitreous Humor | Inositol was identified as one of fifteen promising biomarkers for the condition. | frontiersin.org |

| Huntington's Disease (HD) | Cerebrospinal Fluid (CSF) | Myo-inositol levels are higher in manifest HD patients than in controls. | chdifoundation.org |

Utilization in Lipidomics Research Involving Inositol Phospholipids

Lipidomics focuses on the global study of lipids in a biological system. A crucial subclass of lipids is the inositol phospholipids, or phosphoinositides (PIPs), which are vital second messengers in numerous cell signaling pathways that regulate cell growth, differentiation, and membrane trafficking. mdpi.comcaymanchem.com The inositol headgroup of these lipids can be reversibly phosphorylated at different positions, creating a variety of distinct signaling molecules. nih.gov

The study of these low-abundance but highly significant lipids presents analytical challenges. Deuterated inositol analogues, including this compound, are foundational for overcoming these hurdles. Researchers have developed synthetic routes to produce deuterated myo-inositol, which can then be used to create a suite of deuterated inositol phospholipids, such as phosphatidylinositol-4-phosphate (B1241899) (PtdIns4P) and phosphatidylinositol-5-phosphate (B1243415) (PtdIns5P). nih.gov

These stable isotope-labeled lipids serve two primary purposes in lipidomics research:

Internal Standards: Much like in metabolomics, deuterated PIPs are used as internal standards for the accurate quantification of their endogenous, unlabeled counterparts via mass spectrometry. nih.govnih.gov

Metabolic Tracers: When introduced into cells, these labeled lipids can be traced as they are processed by cellular enzymes. nih.gov This allows researchers to monitor the dynamics of PIP metabolism, tracking the activity of kinases and phosphatases that regulate phosphoinositide signaling pathways.

This approach has been demonstrated in MCF7 breast cancer cells, where deuterated PIP probes enabled the quantification of the corresponding endogenous phospholipids, an achievement that was previously difficult. nih.gov Such tools are powerful for improving the understanding of how phosphoinositide signaling contributes to both normal physiology and disease states. nih.govbiorxiv.org

Table 2: Key Inositol Phospholipids and Their Cellular Functions

| Compound Name | Abbreviation | Primary Function(s) | Reference(s) |

|---|---|---|---|

| Phosphatidylinositol | PI / PtdIns | Precursor for all phosphoinositides; membrane anchor for proteins. | nih.govmdpi.com |

| Phosphatidylinositol 4,5-bisphosphate | PI(4,5)P2 / PtdIns(4,5)P2 | Substrate for phospholipase C (PLC); regulates ion channels and cytoskeleton. | nih.govnih.gov |

| Phosphatidylinositol 3,4,5-trisphosphate | PI(3,4,5)P3 / PtdIns(3,4,5)P3 | Key signaling molecule in the PI3K/AKT pathway; promotes cell growth and survival. | caymanchem.com |

| Phosphatidylinositol 4-phosphate | PI(4)P / PtdIns(4)P | Important for Golgi apparatus structure and trafficking from the Golgi. | nih.gov |

Interdisciplinary Studies with Deuterated Inositol Analogues in Biological Research

The application of deuterated inositol analogues extends beyond their use as internal standards in mass spectrometry. These labeled compounds are versatile tools for tracing metabolic fates and elucidating complex biological pathways in a variety of organisms. acs.org

A clear example of this is a study on cell wall synthesis in germinating beans (Phaseolus vulgaris). nih.gov Researchers introduced per-C-deuterated myo-inositol to the beans and, using gas chromatography-mass spectrometry (GC-MS), were able to track the deuterium (B1214612) label. The analysis revealed that arabinosyl, xylosyl, and galacturonosyl residues of newly synthesized cell wall polysaccharides were selectively labeled with deuterium. nih.gov This provided direct evidence that the myo-inositol oxidation pathway is a predominant route for the biosynthesis of these cell wall components during germination, demonstrating that the labeled residues were formed exclusively via this pathway without any redistribution of the deuterium isotope. nih.gov

Furthermore, synthetic chemistry efforts are focused on creating various deuterated inositol analogues to serve as intermediates for deuterium-labeled probes. acs.org These probes are designed for diverse biochemical investigations, such as studying the function of specific enzymes or identifying novel protein-lipid interactions. acs.orgresearchgate.net By tracing the incorporation and transformation of these labeled molecules, scientists can gain a dynamic and functional understanding of the roles of inositol and its many derivatives in health and disease across different biological systems.

Challenges and Future Perspectives in Deuterated Inositol Research

Advancements in Synthetic Chemistry for Novel Deuterated Inositol (B14025) Probes

The creation of deuterated inositol probes with deuterium (B1214612) atoms at specific, predetermined positions is a fundamental challenge for chemists. The stereochemically complex and polyhydroxylated nature of the inositol ring demands sophisticated and often lengthy synthetic strategies. Recent advancements have focused on developing more efficient and regioselective methods to introduce deuterium.

One notable advancement involves the regioselective manipulation of myo-inositol orthoesters. Researchers have demonstrated that treating specific alkyl orthoesters of myo-inositol with deuterated acid under anhydrous conditions can lead to deuterium incorporation at the α-methylene group of the resulting ester product. acs.org This method provides a pathway to deuterium-labeled synthetic analogues that can serve as valuable intermediates for creating more complex probes to study metabolic pathways or reaction mechanisms. acs.org The synthesis of myo-inositol 1,3,5-orthobenzoate, for example, is achieved through the transesterification of myo-inositol, a relatively inexpensive starting material. acs.orgresearchgate.net

Other synthetic strategies often begin with readily available starting materials like myo-inositol or employ chiral building blocks derived from sources like d-ribose (B76849). researchgate.netacs.org For instance, a convergent synthesis approach has been used to create complex inositol derivatives by coupling a protected racemic myo-inositol derivative with a d-ribose derivative, followed by diastereoisomer separation. acs.org While not focused on deuteration, these complex routes highlight the intricate chemical manipulations that can be adapted for the inclusion of deuterium atoms. The development of syntheses for various inositol isomers, such as scyllo-inositol and allo-inositol, further expands the toolkit available for creating a diverse range of deuterated probes. nih.gov

| Synthetic Approach | Key Features | Potential Application | Reference |

|---|---|---|---|

| Regioselective Opening of Orthoesters | Treatment of alkyl orthoesters with deuterated acid to introduce deuterium at specific positions. | Creation of intermediates for deuterium-labeled analogues to study metabolic pathways. | acs.org |

| Chiral Desymmetrisation | Utilizes chiral reagents to selectively modify a symmetrical starting material, enabling the synthesis of specific chiral isomers. | Production of enantiomerically pure deuterated inositols. | researchgate.net |

| Convergent Synthesis | Involves coupling complex, pre-synthesized molecular fragments. | Efficient assembly of complex inositol derivatives, adaptable for incorporating deuterated fragments. | acs.org |

| Synthesis from myo-inositol | Uses inexpensive and abundant myo-inositol as a starting point for various isomers. | Cost-effective production of a range of deuterated inositol scaffolds, such as scyllo-inositol. | researchgate.netnih.gov |

Innovations in Analytical Detection and Quantification Methodologies for Inositol Isotopologues

The ability to accurately detect and quantify deuterated inositols against a high background of their natural, non-deuterated counterparts is critical for tracer studies. The low abundance of these molecules and the subtle mass difference between isotopologues present significant analytical challenges. nih.gov Innovations in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are leading the way in overcoming these hurdles.

Mass spectrometry, particularly when coupled with chromatography techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), has become an indispensable tool. researchgate.netmdpi.com LC-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, enabling the development of rapid analytical methods for quantifying myo-inositol and its isotopologues in complex matrices. researchgate.net For GC-MS analysis, a derivatization step, such as silylation, is often employed to make the polar inositol molecules volatile enough for gas chromatography. mdpi.com

More advanced techniques are providing even greater spatial and molecular detail:

Multi-Isotope Imaging Mass Spectrometry (MIMS) : This powerful technology allows for the visualization and quantification of stable isotope-labeled compounds within subcellular structures. nih.gov By tracking the distribution of tracers like 13C-labeled inositol, MIMS has opened a new avenue of research into the localized concentration and metabolism of inositol inside single cells. nih.gov

Mass Spectrometry Imaging (MSI) : Combined with stable isotope labeling, MSI generates spatially resolved metabolomics data. the-innovation.org This allows researchers to map the distribution of metabolites in tissue sections, providing crucial insights into the metabolic heterogeneity of complex tissues like the brain. the-innovation.org

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) : This NMR technique provides information about the isotopic composition at specific sites within a molecule. fmach.it While often used for authentication studies, its ability to provide detailed positional isotopic information has immense potential for tracing metabolic pathways where bond-breaking and formation events can be monitored through changes in site-specific isotope ratios. fmach.it

The choice of method often depends on the specific research question, balancing factors like sensitivity, spatial resolution, and the need for absolute quantification. mdpi.commdpi.com

| Methodology | Principle | Key Advantage for Isotopologue Analysis | Reference |

|---|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass-to-charge ratio using two stages of mass analysis. | High sensitivity and selectivity for quantification in complex biological samples. | researchgate.net |

| GC-MS | Separates volatile (or derivatized) compounds by gas chromatography before mass analysis. | Established method for quantifying specific isomers after derivatization. | mdpi.com |

| MIMS | Images the distribution of specific isotopes within a sample, allowing for subcellular localization. | Provides quantitative imaging of isotope tracer distribution within single cells. | nih.gov |

| MSI | Generates maps of the spatial distribution of molecules in tissue sections by their mass-to-charge ratios. | Reveals micro-regional metabolic heterogeneity and tracks isotope labels across tissues. | the-innovation.org |

| SNIF-NMR | Measures isotope ratios at specific atomic positions within a molecule. | Offers detailed insights into reaction mechanisms and metabolic pathways. | fmach.it |

Emerging Research Frontiers in Inositol Biology Enhanced by Stable Isotope Tracing

Stable isotope tracing using deuterated inositols is not merely an incremental improvement; it is a transformative technology that enables researchers to ask entirely new questions about inositol biology. By tracing the journey of these labeled molecules, scientists can unravel metabolic fluxes, subcellular transport, and the dynamic interplay of signaling pathways in living systems. frontiersin.org

One of the most exciting frontiers is in spatially resolved metabolomics . A landmark study using MIMS and 13C-labeled inositol in yeast challenged long-held assumptions by revealing that inositol does not significantly accumulate in the nucleus, but rather at the plasma membrane and in cytoplasmic domains. nih.gov This finding has profound implications for understanding the roles of nuclear inositol polyphosphates and opens up a completely unexplored avenue of research into inositol's subcellular localization and function. nih.gov Similarly, combining MSI with stable isotope labeling in brain tissue has allowed for the visualization of how neuronal activation induces broad metabolic changes, bridging the gap between cell physiology and deep chemical analysis. the-innovation.org

Another major frontier is the study of metabolic reprogramming in disease. Stable isotope-resolved metabolomics (SIRM) is a powerful method to track how metabolic pathways are altered in conditions like cancer. frontiersin.org By introducing an isotopically enriched precursor like deuterated inositol into a biological system, researchers can detect its subsequent metabolic transformations and quantify the flow (flux) through different pathways. frontiersin.org This provides a dynamic view of metabolism that is essential for understanding how cancer cells fuel their rapid proliferation and for identifying novel therapeutic targets within these altered pathways. frontiersin.org

The application of stable isotope tracers combined with mass spectrometry has also been used to study the fundamentals of myo-inositol uptake by neurons, providing a method to investigate the effects of genetic conditions on nutrient transport. frontiersin.org As our understanding of the diverse roles of inositol isomers like d-chiro-inositol in conditions ranging from metabolic disorders to reproductive health grows, the use of deuterated tracers will be essential for elucidating their distinct mechanisms of action and tissue-specific metabolism. nih.govmdpi.com

| Research Frontier | Key Question Addressed | Impact of Stable Isotope Tracing | Reference |

|---|---|---|---|

| Subcellular Localization | Where is inositol located and concentrated within a cell? | MIMS imaging revealed low nuclear and high plasma membrane concentration in yeast, challenging existing models. | nih.gov |

| Spatially Resolved Metabolomics | How does metabolism vary across different regions of a tissue? | MSI with isotope labeling visualizes metabolic responses to stimuli (e.g., membrane depolarization) in specific neuronal layers. | the-innovation.org |

| Metabolic Flux Analysis in Cancer | How do cancer cells rewire their metabolism to support growth? | SIRM quantifies the flow of metabolites through pathways like glycolysis, identifying metabolic vulnerabilities. | frontiersin.org |

| Neuronal Nutrient Uptake | How is myo-inositol transported into neurons? | Isotope tracer studies with MS quantify uptake, enabling analysis of transport kinetics in health and disease. | frontiersin.org |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing i-Inositol-d1 to ensure reproducibility?

- Methodological Answer : Synthesis should follow isotopic labeling protocols, such as deuterium exchange under controlled pH and temperature conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C NMR) to confirm deuterium incorporation at specific positions. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) are essential for verifying molecular weight and functional groups. For reproducibility, document reaction conditions (solvents, catalysts, time) and purity thresholds (>95%) in the main text, with raw spectral data provided in supplementary materials .

Q. How does i-Inositol-d1 interact with cellular signaling pathways compared to unlabeled inositol?

- Methodological Answer : Use isotopic tracer studies in cell cultures or organoids. Compare metabolic flux via liquid chromatography-mass spectrometry (LC-MS) to track deuterated vs. non-deuterated inositol incorporation into phosphatidylinositol derivatives. Control experiments should account for isotopic effects on reaction kinetics, such as altered enzyme binding affinity due to deuterium’s mass difference. Normalize data to cellular uptake rates and validate with knockdown models of key enzymes (e.g., inositol kinases) .

Q. What analytical techniques are most effective for quantifying i-Inositol-d1 in biological matrices?

- Methodological Answer : Stable isotope dilution assays (SIDA) paired with LC-MS/MS provide high sensitivity and specificity. Prepare calibration curves using deuterated internal standards to correct for matrix effects. Validate method accuracy (spike-recovery tests), precision (intra-/inter-day variability), and limit of detection (LOD < 0.1 ng/mL). Avoid over-reliance on single techniques; cross-validate with <sup>2</sup>H NMR if sample volume permits .

Q. How should researchers design in vitro studies to assess i-Inositol-d1’s stability under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and monitor degradation via time-course LC-MS. Include controls for temperature, light exposure, and enzymatic activity (e.g., phosphatases). Use accelerated stability studies (e.g., elevated temperatures) to predict shelf-life, but validate findings under actual experimental conditions. Report degradation products and their structural identities .

Advanced Research Questions

Q. How can isotopic labeling with i-Inositol-d1 resolve contradictions in metabolic pathway mapping?

- Methodological Answer : Deploy dual-isotope labeling (e.g., <sup>13</sup>C and <sup>2</sup>H) to distinguish parallel pathways (e.g., salvage vs. de novo synthesis). Use kinetic modeling to quantify label redistribution and identify rate-limiting steps. Address contradictions by comparing data across multiple cell lines or in vivo models, and perform sensitivity analysis to isolate confounding variables (e.g., isotopic dilution effects) .

Q. What strategies mitigate isotopic interference when using i-Inositol-d1 in complex biological systems?

- Methodological Answer : Employ computational tools (e.g., isotopic pattern deconvolution algorithms) to differentiate endogenous and labeled inositol species. Validate with blank matrices and negative controls. For in vivo studies, use tracer doses that minimize metabolic burden while maintaining detectability. Cross-reference with non-deuterated analogs to confirm biological relevance of observed effects .

Q. How should researchers design mechanistic studies to explore i-Inositol-d1’s role in epigenetic regulation?

- Methodological Answer : Combine chromatin immunoprecipitation sequencing (ChIP-seq) with metabolic labeling to assess histone modifications (e.g., H3K4me3) in cells treated with deuterated inositol. Use CRISPR-Cas9 to knockout inositol biosynthesis genes and measure rescue effects. Include multi-omics integration (transcriptomics, metabolomics) to map causal relationships between inositol flux and epigenetic outcomes .

Q. What statistical approaches are optimal for analyzing contradictory data on i-Inositol-d1’s receptor binding affinity?

- Methodological Answer : Apply Bayesian hierarchical models to account for inter-study variability. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to generate binding curves under standardized conditions (e.g., buffer ionic strength, temperature). Report effect sizes with confidence intervals rather than binary significance metrics. Perform meta-analyses of published datasets to identify consensus binding motifs .

Methodological Best Practices

- Data Presentation : Avoid duplicating tables/figures in text; highlight key trends and anomalies. Use SI units and standardized nomenclature (IUPAC) .

- Ethical Reporting : Disclose isotopic sourcing, purity, and potential conflicts of interest. Cite prior work on inositol analogs to contextualize novel findings .

- Peer Review Preparation : Preemptively address reviewer concerns by including negative controls, method validation details, and limitations in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.